

AF 568 Succinimidyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols related to AF 568 succinimidyl ester. AF 568 is a bright, photostable, orange-fluorescent dye widely utilized for covalently labeling proteins, antibodies, and other biomolecules for visualization and analysis in various life science applications.[\[1\]](#)[\[2\]](#) Its succinimidyl ester functional group allows for specific and efficient conjugation to primary amines, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[\[3\]](#)[\[4\]](#)

Core Chemistry and Reaction Mechanism

AF 568 succinimidyl ester, also known as **AF 568 NHS ester**, is an amine-reactive fluorescent dye.[\[1\]](#) The core of its reactivity lies in the succinimidyl ester group, which reacts with nucleophilic primary amines (e.g., the ϵ -amino group of lysine residues or the N-terminus of proteins) to form a stable, covalent amide bond.[\[5\]](#)[\[6\]](#) This reaction, a nucleophilic acyl substitution, proceeds optimally under slightly basic conditions (pH 8.0-8.5), which facilitates the deprotonation of the amine, making it a more potent nucleophile.[\[7\]](#)[\[8\]](#) The N-hydroxysuccinimide (NHS) moiety is released as a byproduct.[\[1\]](#) While the reaction can occur at near-neutral pH, the efficiency is higher at an alkaline pH.[\[1\]](#) It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The photophysical and chemical properties of AF 568 make it an excellent choice for a variety of fluorescence-based experiments. Below is a summary of its key quantitative characteristics.

Property	Value	References
Excitation Maximum (λ_{ex})	~572 - 578 nm	[4][10][11]
Emission Maximum (λ_{em})	~598 - 603 nm	[4][10][11]
Molar Extinction Coefficient (ϵ)	~88,000 - 94,238 $\text{cm}^{-1}\text{M}^{-1}$	[1][3][11][12]
Quantum Yield (QY)	~0.69	[10][13]
Molecular Weight (MW)	~791.8 - 994.18 g/mol	[1][3][10][12]
Optimal pH for Labeling	8.3 - 8.5	[1][5][7]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 568

Succinimidyl Ester

This protocol provides a general procedure for the covalent conjugation of AF 568 succinimidyl ester to a protein, such as an antibody.

Materials:

- Protein to be labeled (e.g., IgG antibody) at a concentration of >2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS).[3][14]
- AF 568 succinimidyl ester.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][7]
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.[3][15]
- Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine.

- Purification column (e.g., size-exclusion chromatography resin like BioGel P-30 for proteins >40 kDa).[15][16]

Procedure:

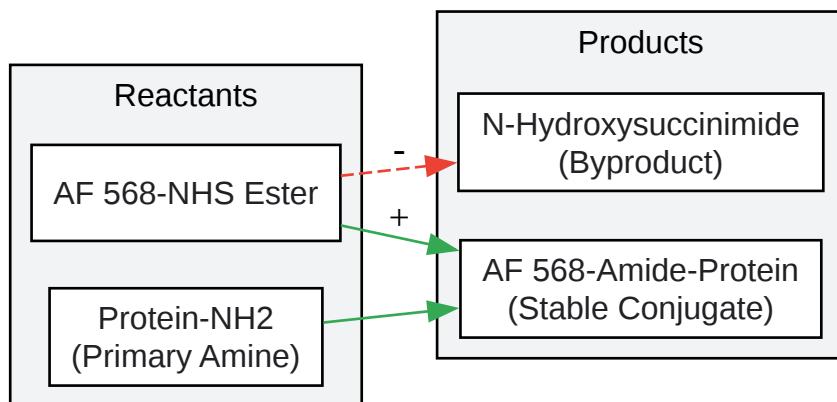
- Protein Preparation:
 - Ensure the protein is in an amine-free buffer. If the buffer contains amines (e.g., Tris, glycine), the protein must be purified by dialysis against PBS or a similar amine-free buffer. [14][17]
 - Adjust the protein concentration to >2 mg/mL.[3][14]
- **AF 568 NHS Ester** Stock Solution Preparation:
 - Allow the vial of AF 568 succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.[17]
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3] For example, dissolve 1 mg of **AF 568 NHS ester** (assuming MW ~792 g/mol) in approximately 126 μ L of DMSO.
 - This stock solution should be used immediately or can be stored in small aliquots at -20°C, protected from light and moisture.[5][8]
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[3]
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 7:1 to 15:1 (dye:protein) is a common starting point.[3]
 - Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[3]

- Quenching the Reaction (Optional but Recommended):
 - To stop the labeling reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
 - Incubate for 10-15 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[15][18]
 - Equilibrate the column with PBS or another suitable buffer.
 - Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as it is larger than the free dye.[18]
 - Monitor the fractions by absorbance at 280 nm (for protein) and ~578 nm (for AF 568 dye).
 - Pool the fractions containing the purified conjugate.
- Storage:
 - Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[3][19] Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can also be beneficial if the conjugate concentration is low.[15]

Protocol 2: Determination of the Degree of Labeling (DOL)

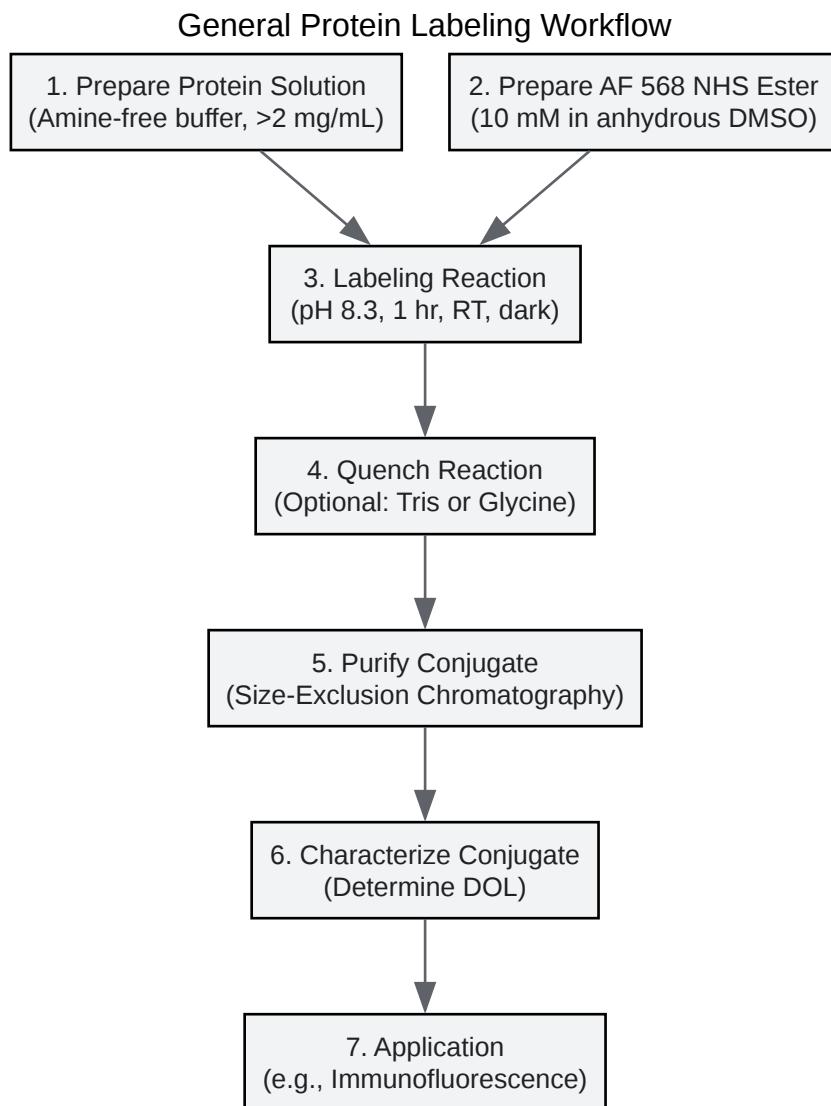
The DOL, or the molar ratio of dye to protein in the final conjugate, is a critical parameter to determine.

Procedure:

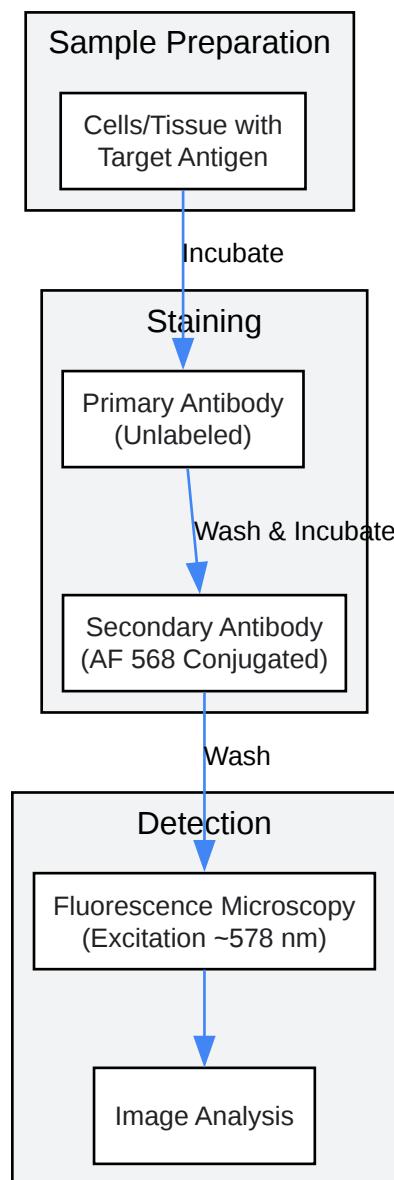

- Measure Absorbance:

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~578 nm for AF 568, A_{max}).
- Calculate Protein Concentration:
 - First, correct the A₂₈₀ reading for the contribution of the dye at this wavelength using a correction factor (CF). The CF for AF 568 is typically around 0.46.[3]
 - Corrected A₂₈₀ (A_{280corr}) = A₂₈₀ - (A_{max} × CF)
 - Protein Concentration (M) = A_{280corr} / (Molar extinction coefficient of the protein × path length in cm)
- Calculate Dye Concentration:
 - Dye Concentration (M) = A_{max} / (Molar extinction coefficient of the dye × path length in cm)
- Calculate DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations


Below are diagrams illustrating key chemical reactions and experimental workflows involving AF 568 succinimidyl ester.

Reaction of AF 568 NHS Ester with a Primary Amine


[Click to download full resolution via product page](#)

Caption: Chemical reaction of **AF 568 NHS ester** with a primary amine.

[Click to download full resolution via product page](#)

Caption: A typical workflow for labeling proteins with **AF 568 NHS ester**.

Indirect Immunofluorescence Workflow Example

[Click to download full resolution via product page](#)

Caption: Simplified workflow for indirect immunofluorescence using an AF 568 conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biogradetech.com [biogradetech.com]
- 4. abpbio.com [abpbio.com]
- 5. fluidic.com [fluidic.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. ulab360.com [ulab360.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. benchchem.com [benchchem.com]
- 19. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
- To cite this document: BenchChem. [AF 568 Succinimidyl Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12368988#af-568-succinimidyl-ester-chemistry\]](https://www.benchchem.com/product/b12368988#af-568-succinimidyl-ester-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com